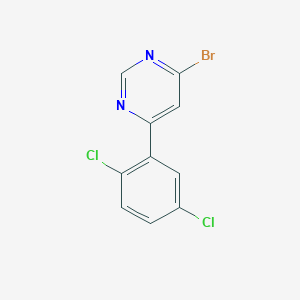
4-Bromo-6-(2,5-dichlorophenyl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(2,5-dichlorophenyl)pyrimidine” is a chemical compound that has been used in the synthesis of various other compounds . It is a halogenoprimidine and has been reported as an intermediate during the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(2,5-dichlorophenyl)pyrimidine” can be found in various databases . It is a pyrimidine derivative with bromine and chlorine substituents.Applications De Recherche Scientifique
Enzyme Inhibition Studies
A series of pyrimidine derivatives, including compounds like 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine, were synthesized to evaluate their binding to dihydrofolic reductase. These studies aimed to understand where bulky groups can be placed on the pyrimidine ring to still allow good binding. This is essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Synthesis of Antifolates
Research has been conducted on the synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates, where 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine derivatives served as key intermediates. These compounds were of interest as potential inhibitors of dihydrofolate reductase, a key target in antifolate chemotherapy (Gangjee, Devraj, & Lin, 1991).
Antiviral Activity
Studies have shown that certain pyrimidine derivatives, including 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine, exhibit antiviral activity. These compounds demonstrated significant inhibitory effects against retroviruses in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Antibacterial Agents
Pyrimidine derivatives, including the 4-Bromo-6-(2,5-dichlorophenyl) variant, have been synthesized and characterized for their antibacterial properties. These compounds show in vitro antibacterial activity against human bacterial flora and are promising candidates for developing new antibacterial agents (Allouchi et al., 2003).
Chemotherapeutic Potential
Research into the synthesis of lipophilic antifolates, which includes 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine derivatives, has been conducted. These compounds are potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, indicating their potential application in chemotherapy (Rosowsky, Papoulis, & Queener, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-6-(2,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-3-6(12)1-2-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBICUSJTRECMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2,5-dichlorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
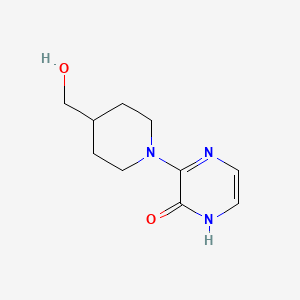
![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
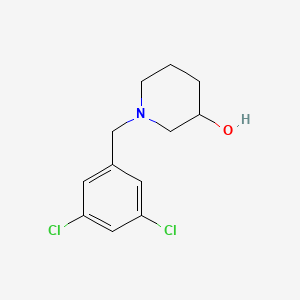
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
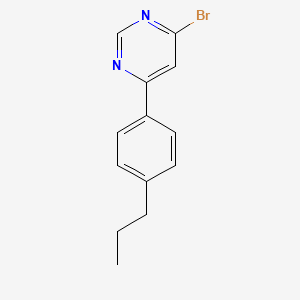
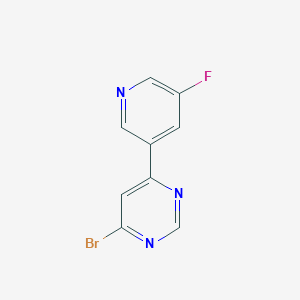
![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)